molecular formula C17H13N3O3 B6116575 2-hydroxy-N'-(2-hydroxybenzylidene)-4-quinolinecarbohydrazide

2-hydroxy-N'-(2-hydroxybenzylidene)-4-quinolinecarbohydrazide

Cat. No.: B6116575
M. Wt: 307.30 g/mol
InChI Key: LNPIXLAODUWSKY-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-N'-(2-hydroxybenzylidene)-4-quinolinecarbohydrazide, also known as HQC, is a chemical compound that has attracted attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-hydroxy-N'-(2-hydroxybenzylidene)-4-quinolinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes such as DNA replication, protein synthesis, and cell division. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific application and concentration used. In cancer cells, this compound has been shown to inhibit cell proliferation and induce cell death. In bacteria and fungi, this compound has been shown to inhibit cell growth and disrupt cell membrane integrity. In heavy metal ion detection, this compound has been shown to exhibit high selectivity and sensitivity.

Advantages and Limitations for Lab Experiments

2-hydroxy-N'-(2-hydroxybenzylidene)-4-quinolinecarbohydrazide has several advantages for lab experiments, including its ease of synthesis, stability, and versatility in various applications. However, this compound also has some limitations, such as its potential toxicity at high concentrations and its limited solubility in certain solvents.

Future Directions

There are several future directions for the study of 2-hydroxy-N'-(2-hydroxybenzylidene)-4-quinolinecarbohydrazide, including the development of new synthetic methods, the exploration of its potential applications in other fields such as catalysis and sensing, and the investigation of its molecular mechanism of action. Additionally, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects. Further research is needed to fully understand the potential of this compound in various applications and to optimize its properties for specific uses.
In conclusion, this compound is a promising chemical compound that has attracted attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully realize the potential of this compound in various applications and to optimize its properties for specific uses.

Synthesis Methods

2-hydroxy-N'-(2-hydroxybenzylidene)-4-quinolinecarbohydrazide can be synthesized through the condensation reaction between 2-hydroxybenzaldehyde and 4-aminoquinolinecarboxylic acid hydrazide in the presence of a suitable solvent and catalyst. The resulting product is this compound, which can be purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and X-ray crystallography.

Scientific Research Applications

2-hydroxy-N'-(2-hydroxybenzylidene)-4-quinolinecarbohydrazide has been studied extensively for its potential applications in various fields such as medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been shown to exhibit antitumor, antibacterial, antifungal, and antiviral activities. In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks and coordination polymers. In environmental science, this compound has been used as a fluorescent probe for the detection of heavy metal ions in water.

Properties

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-oxo-1H-quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c21-15-8-4-1-5-11(15)10-18-20-17(23)13-9-16(22)19-14-7-3-2-6-12(13)14/h1-10,21H,(H,19,22)(H,20,23)/b18-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPIXLAODUWSKY-VCHYOVAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=O)NC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=O)NC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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